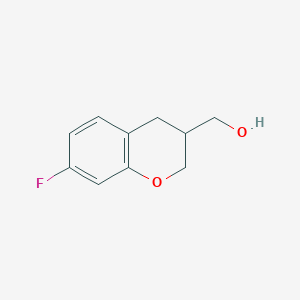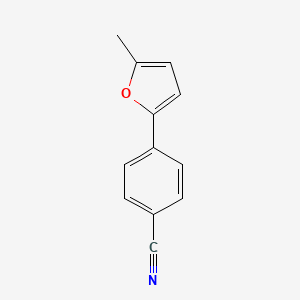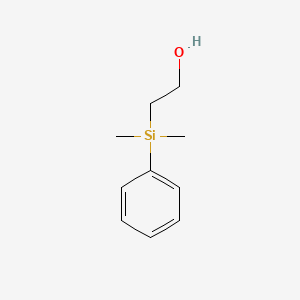![molecular formula C10H10O3 B11910002 2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)
2-Benzo[1,3]dioxol-5-yl-propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzo[1,3]dioxol-5-yl-propionaldehyde, also known as 3-(1,3-benzodioxol-5-yl)propionaldehyde, is an organic compound with the molecular formula C10H10O3. It is characterized by a benzodioxole ring attached to a propionaldehyde group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzo[1,3]dioxol-5-yl-propionaldehyde can be achieved through several methods. One common approach involves the condensation of 3,4-methylenedioxybenzaldehyde with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions has been explored to enhance yield and selectivity. These methods often employ readily available starting materials and mild reaction conditions to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzo[1,3]dioxol-5-yl-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, low temperature.
Major Products Formed:
Oxidation: 2-Benzo[1,3]dioxol-5-yl-propionic acid.
Reduction: 2-Benzo[1,3]dioxol-5-yl-propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a building block for the development of novel therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 2-Benzo[1,3]dioxol-5-yl-propionaldehyde in biological systems involves its interaction with specific molecular targets. For instance, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways. The compound may also inhibit the growth of microorganisms by disrupting their cellular processes .
Comparación Con Compuestos Similares
3,4-Methylenedioxybenzaldehyde: Shares the benzodioxole ring but lacks the propionaldehyde group.
2-Benzo[1,3]dioxol-5-yl-acetic acid: Similar structure with an acetic acid group instead of a propionaldehyde group.
2-Benzo[1,3]dioxol-5-yl-methanol: Contains a methanol group instead of a propionaldehyde group
Uniqueness: 2-Benzo[1,3]dioxol-5-yl-propionaldehyde is unique due to the presence of both the benzodioxole ring and the propionaldehyde group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)propanal |
InChI |
InChI=1S/C10H10O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-5,7H,6H2,1H3 |
Clave InChI |
BDZRBKJYISTLQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride](/img/structure/B11909932.png)


![3-Nitroimidazo[1,2-a]pyridin-2-ol](/img/structure/B11909943.png)





![1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylmethanamine](/img/structure/B11909967.png)




